

Navigating the PIKfyve Pathway: A Technical Guide to its Inhibition in Virology Research

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Compound of Interest					
Compound Name:	PIKfyve-IN-2				
Cat. No.:	B12387721	Get Quote			

Disclaimer: This technical guide focuses on the virology research of PIKfyve inhibitors. While the query specified "**PIKfyve-IN-2**," publicly available research literature does not detail its specific use in virology. Therefore, this document utilizes data from extensively studied, potent PIKfyve inhibitors such as Apilimod and YM201636 as representative examples of this inhibitor class to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Core Concepts: PIKfyve and its Role in Viral Infections

PIKfyve is a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). These phosphoinositides are key regulators of endomembrane homeostasis, playing a critical role in the trafficking of vesicles within the cell.[1][2][3] Many viruses exploit this endocytic pathway for entry into host cells, making PIKfyve a compelling target for broad-spectrum antiviral therapies.[1][2][4] Inhibition of PIKfyve disrupts the normal maturation of endosomes, which can prevent the release of the viral genome into the cytoplasm, thereby halting the infection process.[5][6]

Quantitative Data on Antiviral Activity of PIKfyve Inhibitors

The following tables summarize the in vitro efficacy of various PIKfyve inhibitors against a range of viruses.



Table 1: Antiviral Activity of PIKfyve Inhibitors against Coronaviruses

Inhibitor	Virus	Cell Line	IC50 (nM)	СС50 (µM)	Selectivit y Index (SI)	Referenc e
Apilimod	SARS- CoV-2	VeroE6	Varies (e.g., ~10)	>10	>1000	[5][7]
Apilimod	SARS- CoV-2	A549/hAC E2	Varies	>10	-	[7]
WX8	SARS- CoV-2	VeroE6	Varies (nanomolar)	>10	-	[7]
NDF	SARS- CoV-2	VeroE6	Varies (nanomolar)	>10	-	[7]
Apilimod	MERS- CoV	VeroE6	Varies	-	-	[8]
Apilimod	HCoV- OC43	HUVECs	Varies	-	-	[9]

Table 2: Antiviral Activity of PIKfyve Inhibitors against Other Viruses



Inhibitor	Virus	Cell Line	Assay Type	IC50/EC50	Reference
Apilimod	Ebola virus (EBOV)	-	-	Potent Inhibition	[2]
Apilimod	Marburg virus (MARV)	-	-	Potent Inhibition	[2]
Apilimod mesylate (AM)	Influenza A (PR8)	MDCK	Cytopathic effect	Concentratio n-dependent inhibition	[1][4]
YM201636	Influenza A (PR8)	MDCK	Cytopathic effect	Concentratio n-dependent inhibition	[1][4]
Apilimod mesylate (AM)	Respiratory Syncytial Virus (RSV A2)	НЕр-2	Plaque reduction	Antiviral effects demonstrated	[1][4]
Apilimod mesylate (AM)	Human Rhinovirus	-	In vitro	Antiviral effects demonstrated	[1][4]
Apilimod mesylate (AM)	Seasonal Coronavirus	-	In vitro	Antiviral effects demonstrated	[1][4]

Key Experimental Protocols In Vitro Antiviral Efficacy Assay (General Protocol)

This protocol outlines a general method for assessing the antiviral efficacy of PIKfyve inhibitors in cell culture.

• Cell Seeding: Plate a suitable host cell line (e.g., VeroE6 for SARS-CoV-2, MDCK for influenza) in 96-well plates and incubate overnight to allow for cell adherence.



- Compound Preparation: Prepare a serial dilution of the PIKfyve inhibitor in an appropriate cell culture medium.
- Pre-treatment (Optional but common): Remove the growth medium from the cells and add the diluted compound. Incubate for a specified period (e.g., 2 hours) prior to infection.[9]
- Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
- Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-72 hours).
- Quantification of Viral Activity: Assess the antiviral effect using one of the following methods:
 - Plaque Reduction Assay: For plaque-forming viruses, overlay the cells with a semi-solid medium after infection. After incubation, stain the cells to visualize and count plaques. The IC50 is the concentration of the inhibitor that reduces the plaque number by 50%.[1]
 - Cytopathic Effect (CPE) Assay: Visually score the virus-induced cell death and morphological changes. The EC50 is the concentration of the inhibitor that protects 50% of the cells from CPE.[1]
 - Reporter Virus Assay: Use a recombinant virus expressing a reporter gene (e.g., GFP, luciferase). Measure the reporter signal as a proxy for viral replication.[9]
 - o qRT-PCR: Quantify viral RNA levels in the cell lysate or supernatant.

Time-of-Addition Assay

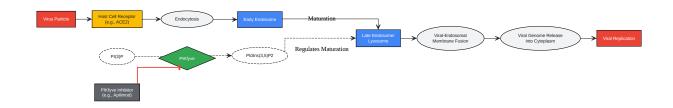
This experiment helps to determine at which stage of the viral life cycle the inhibitor is active.

- Experimental Arms:
 - Pre-infection: Add the inhibitor 2 hours before viral infection and maintain it throughout the experiment.
 - At-infection: Add the inhibitor at the same time as the virus.
 - Post-infection: Add the inhibitor at various time points after infection (e.g., 2, 4, 6 hours).



- Infection and Incubation: Infect the cells as described above.
- Sample Collection and Analysis: At a fixed time point post-infection (e.g., 24 hours), collect the supernatant to measure viral titer (e.g., by plaque assay) or cell lysates to measure intracellular viral RNA.[7]

Signaling Pathways and Experimental Workflows PIKfyve Signaling Pathway in Viral Entry

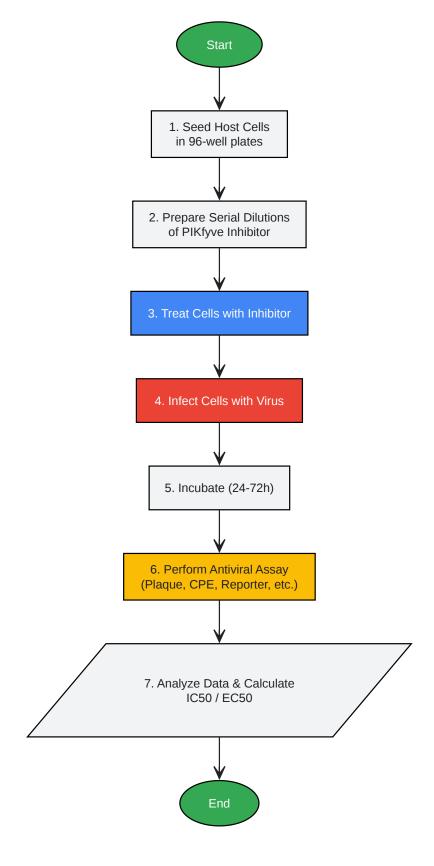


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Caption: PIKfyve pathway in viral entry and its inhibition.

Experimental Workflow for Antiviral Screening of PIKfyve Inhibitors



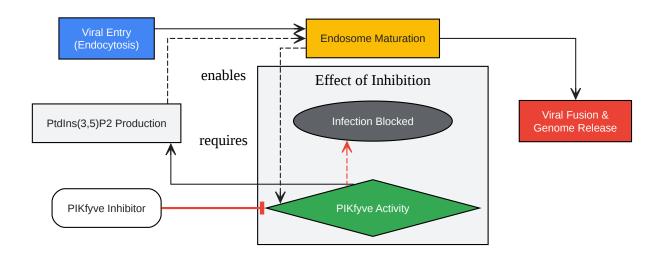


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Caption: Workflow for in vitro antiviral screening.



Logical Relationship of PIKfyve Inhibition and Viral Life Cycle



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